6-Bromo-N2-phenylquinazoline-2,4-diamine

Catalog No.
S3679369
CAS No.
2378521-26-5
M.F
C14H11BrN4
M. Wt
315.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-N2-phenylquinazoline-2,4-diamine

CAS Number

2378521-26-5

Product Name

6-Bromo-N2-phenylquinazoline-2,4-diamine

IUPAC Name

6-bromo-2-N-phenylquinazoline-2,4-diamine

Molecular Formula

C14H11BrN4

Molecular Weight

315.17 g/mol

InChI

InChI=1S/C14H11BrN4/c15-9-6-7-12-11(8-9)13(16)19-14(18-12)17-10-4-2-1-3-5-10/h1-8H,(H3,16,17,18,19)

InChI Key

MPGNABXYXOGUGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)N
  • Synthesis

    ChemicalBook provides a reference for the synthesis of 6-bromo-quinazoline-2,4-diamine, which includes 6-bromo-N-phenylquinazoline-2,4-diamine as a potential derivative. This suggests that researchers might be interested in using this compound as a starting material for further modifications ().

  • Chemical Structure

    The presence of a quinazoline ring structure and amine functional groups in 6-bromo-N-phenylquinazoline-2,4-diamine suggests researchers might be exploring its potential for various applications known for similar compounds. Quinazoline derivatives have been investigated for their antibacterial, antifungal, and anticancer properties . The bromine atom and the phenyl group might further influence these properties, but specific research on this compound is yet to be documented publicly.

6-Bromo-N2-phenylquinazoline-2,4-diamine is a chemical compound belonging to the quinazoline family, characterized by its unique structure that includes a bromine atom and a phenyl group attached to the quinazoline ring. Its molecular formula is C13H11BrN4C_{13}H_{11}BrN_4, and it has garnered attention due to its potential applications in medicinal chemistry and biological research. The compound's structure features a quinazoline core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized quinazoline derivatives.
  • Reduction: Reduction can be performed with agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the quinazoline structure.
  • Substitution: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reduction Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Nucleophiles such as sodium methoxide.

Research indicates that 6-Bromo-N2-phenylquinazoline-2,4-diamine exhibits significant biological activity. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell signaling pathways, particularly tyrosine kinases. Additionally, this compound shows promise in antimicrobial and anti-inflammatory studies. The presence of both bromine and phenyl substituents may enhance its biological efficacy compared to other quinazoline derivatives.

The synthesis of 6-Bromo-N2-phenylquinazoline-2,4-diamine typically involves the bromination of N2-phenylquinazoline-2,4-diamine. This reaction is conducted under controlled conditions to ensure selective bromination at the 6-position of the quinazoline ring. Although specific industrial production methods are not widely documented, large-scale bromination reactions using bromine or bromine-containing reagents are common practices.

6-Bromo-N2-phenylquinazoline-2,4-diamine has several applications in various fields:

  • Chemistry: Serves as a building block for synthesizing more complex quinazoline derivatives.
  • Biology: Investigated for its potential biological activities, including anticancer and antimicrobial effects.
  • Medicine: Explored for drug development targeting specific enzymes and receptors.
  • Industry: Utilized in developing new materials and chemical processes.

The mechanism of action for 6-Bromo-N2-phenylquinazoline-2,4-diamine involves interactions with specific molecular targets such as enzymes and receptors. Notably, it may inhibit the activity of certain tyrosine kinases involved in critical cellular processes. This inhibition can lead to various biological effects that are beneficial in therapeutic contexts .

Several compounds share structural similarities with 6-Bromo-N2-phenylquinazoline-2,4-diamine. Here are some notable examples:

Compound NameKey FeaturesUniqueness
2,4-QuinazolinediamineLacks bromine and phenyl substituentsSimpler structure without halogen or phenyl
6-BromoquinazolineSimilar bromination but lacks N2-phenyl groupLess complex; only one substitution
N2-PhenylquinazolineContains phenyl substitution but no bromineLacks halogen; differing reactivity

Uniqueness

6-Bromo-N2-phenylquinazoline-2,4-diamine stands out due to the combination of both bromine and phenyl substituents. This unique structure contributes to its distinct chemical reactivity and potential biological properties compared to other similar compounds .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

314.01671 g/mol

Monoisotopic Mass

314.01671 g/mol

Heavy Atom Count

19

Dates

Last modified: 04-15-2024
Liu et al. An allosteric modulator binds to a conformational hub in the beta2 adrenergic receptor. Nature Chemical Biology, DOI: 10.1038/s41589-020-0549-2, published online 1 June 2020

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